molecular formula C19H29N3O3 B7010871 N-[2-(2-methoxypyridin-3-yl)ethyl]-4-(oxan-2-yl)piperidine-1-carboxamide

N-[2-(2-methoxypyridin-3-yl)ethyl]-4-(oxan-2-yl)piperidine-1-carboxamide

Cat. No.: B7010871
M. Wt: 347.5 g/mol
InChI Key: RRJADRSTPAZGKI-UHFFFAOYSA-N
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Description

N-[2-(2-methoxypyridin-3-yl)ethyl]-4-(oxan-2-yl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a piperidine ring, an oxane moiety, and a methoxypyridine group, which contribute to its diverse chemical properties and reactivity.

Properties

IUPAC Name

N-[2-(2-methoxypyridin-3-yl)ethyl]-4-(oxan-2-yl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-24-18-16(5-4-10-20-18)7-11-21-19(23)22-12-8-15(9-13-22)17-6-2-3-14-25-17/h4-5,10,15,17H,2-3,6-9,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJADRSTPAZGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CCNC(=O)N2CCC(CC2)C3CCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxypyridin-3-yl)ethyl]-4-(oxan-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is functionalized to introduce the carboxamide group.

    Introduction of the Oxane Moiety: The oxane ring is introduced through a nucleophilic substitution reaction, where an appropriate oxane derivative reacts with the piperidine intermediate.

    Attachment of the Methoxypyridine Group: The final step involves the coupling of the methoxypyridine group to the piperidine-oxane intermediate, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxypyridin-3-yl)ethyl]-4-(oxan-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxypyridine group can be oxidized to form corresponding N-oxides.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxypyridine moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(2-methoxypyridin-3-yl)ethyl]-4-(oxan-2-yl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxypyridin-3-yl)ethyl]-4-(oxan-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The methoxypyridine group can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the oxane moiety can influence its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-methoxypyridin-3-yl)ethyl]-4-(oxan-2-yl)piperidine-1-carboxamide analogs: Compounds with slight modifications in the methoxypyridine or oxane groups.

    Piperidine derivatives: Compounds with different substituents on the piperidine ring.

    Oxane-containing compounds: Molecules with variations in the oxane moiety.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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